molecular formula C24H19N3O4S B265312 1-[3-(Allyloxy)phenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-(Allyloxy)phenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B265312
M. Wt: 445.5 g/mol
InChI Key: JSOLOYWJBYKFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Allyloxy)phenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[3-(Allyloxy)phenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
Studies have shown that 1-[3-(Allyloxy)phenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has low toxicity and does not cause significant adverse effects on normal cells. It has been shown to reduce inflammation and oxidative stress in animal models of neurological disorders. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of 1-[3-(Allyloxy)phenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is its low toxicity and lack of adverse effects on normal cells. This makes it a promising candidate for further development as a therapeutic agent. However, its mechanism of action is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for research on 1-[3-(Allyloxy)phenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One direction is to investigate its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further research is needed to determine its efficacy and safety as an antitumor, antifungal, and antimicrobial agent.
Conclusion
In conclusion, 1-[3-(Allyloxy)phenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound with potential applications in various scientific research fields. Its low toxicity and lack of adverse effects on normal cells make it a promising candidate for further development as a therapeutic agent. However, its mechanism of action is not fully understood, which limits its potential applications. Further research is needed to determine its efficacy and safety as an antitumor, antifungal, and antimicrobial agent and its potential as a treatment for neurological disorders.

Synthesis Methods

The synthesis of 1-[3-(Allyloxy)phenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a series of chemical reactions. The starting materials, 3-(allyloxy)benzaldehyde and 2-amino-5-methyl-1,3,4-thiadiazole, are reacted with malononitrile and ethyl acetoacetate in the presence of a catalyst to form the intermediate product. This intermediate product is then reacted with 2-methyl-3,4-dihydro-2H-pyran-6-carbaldehyde to yield the final product.

Scientific Research Applications

1-[3-(Allyloxy)phenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has shown potential applications in various scientific research fields. It has been studied for its antitumor, antifungal, and antimicrobial properties. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurological disorders.

properties

Product Name

1-[3-(Allyloxy)phenyl]-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C24H19N3O4S

Molecular Weight

445.5 g/mol

IUPAC Name

7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H19N3O4S/c1-4-10-30-16-7-5-6-15(12-16)20-19-21(28)17-11-13(2)8-9-18(17)31-22(19)23(29)27(20)24-26-25-14(3)32-24/h4-9,11-12,20H,1,10H2,2-3H3

InChI Key

JSOLOYWJBYKFKB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC(=CC=C5)OCC=C

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC(=CC=C5)OCC=C

Origin of Product

United States

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